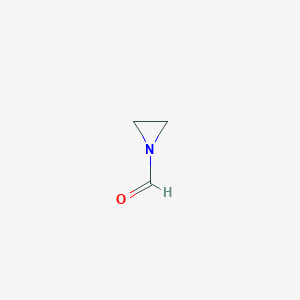
Aziridine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine-1-carbaldehyde is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of aziridine with aldehydes under specific conditions. For instance, the synthesis of aziridin-1-yl benzaldoximes involves the reaction of chloroximes with aziridines in the presence of triethylamine as a base and acetonitrile as a solvent . Another method includes the reaction of ethylenimine with benzonitrile N-oxides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Aziridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
Aziridine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aziridine-1-carbaldehyde and its derivatives involves the interaction with biological macromolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of essential enzymes and disruption of cellular processes, contributing to its cytotoxic effects . The compound’s reactivity is primarily due to the ring strain in the aziridine ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Aziridine: A simpler analogue without the aldehyde group, known for its high reactivity due to ring strain.
Azetidine: A four-membered ring compound that is more stable than aziridine but still exhibits significant ring strain.
2H-Azirines: Three-membered nitrogen-containing heterocycles with different reactivity profiles compared to aziridines.
Uniqueness: Aziridine-1-carbaldehyde is unique due to the presence of both the aziridine ring and the aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its derivatives’ cytotoxic activity further distinguishes it from other similar compounds .
Properties
CAS No. |
45358-43-8 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
aziridine-1-carbaldehyde |
InChI |
InChI=1S/C3H5NO/c5-3-4-1-2-4/h3H,1-2H2 |
InChI Key |
PMRJLMRZYXKGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















